molecular formula C6H7F3O2 B1401149 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanone CAS No. 1339862-66-6

2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanone

Cat. No. B1401149
M. Wt: 168.11 g/mol
InChI Key: UGXPOORZPYCHDS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanone is a chemical compound with the following properties:



  • IUPAC Name : 2,2,2-trifluoro-1-(tetrahydrofuran-3-yl)ethanone

  • Molecular Formula : C<sub>6</sub>H<sub>7</sub>F<sub>3</sub>O<sub>2</sub>

  • Molecular Weight : 168.11 g/mol

  • CAS Number : 1339862-66-6

  • Physical Form : Liquid

  • Storage Temperature : Sealed in dry conditions at room temperature



Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanone consists of a trifluoromethyl group attached to a furan ring, which is further connected to an ethanone moiety. The trifluoromethyl group imparts electron-withdrawing properties, affecting its reactivity and stability.



Chemical Reactions Analysis

While detailed chemical reactions involving this compound are scarce, it likely participates in reactions typical of ketones and furan derivatives. These may include nucleophilic additions, acylations, and cyclizations.



Physical And Chemical Properties Analysis


  • Solubility : It is likely soluble in organic solvents due to its ketone functionality.

  • Boiling Point : The boiling point would need experimental determination.

  • Density : The density can be calculated based on the molecular weight and volume.

  • Reactivity : The trifluoromethyl group may influence its reactivity toward nucleophiles and electrophiles.


Scientific Research Applications

Applications in Organic Synthesis

2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanone, as a trifluoromethylated compound, contributes significantly to organic synthesis. Trifluoromethanesulfonic acid, closely related in structure and reactivity, plays a pivotal role in electrophilic aromatic substitution reactions, carbon-heteroatom bond formation, isomerizations, and the synthesis of carbo- and heterocyclic structures. Its utility stems from its strong protonating ability and low nucleophilicity, facilitating the generation and study of cationic species from organic molecules (Kazakova & Vasilyev, 2017).

Environmental Degradation and Microbial Interaction

Understanding the environmental fate of polyfluoroalkyl chemicals is critical. Research has explored their microbial degradation, which can lead to the formation of perfluorinated carboxylic and sulfonic acids, substances of regulatory concern due to their toxicity profiles. Biodegradation studies in various environmental matrices, including microbial culture, soil, and sediment, have been conducted to evaluate the pathways, half-lives, and potential degradation products of these compounds (Liu & Avendaño, 2013).

Catalytic Transformations and Synthetic Utility

The catalytic transformation of biomass-derived furfurals to valuable compounds, such as cyclopentanones, showcases the importance of trifluoro compounds in synthesizing a diverse range of commercially significant compounds. Efficient, environmentally friendly, and cost-competitive methodologies have been developed, emphasizing the relevance of trifluoro compounds in industrial chemistry (Dutta & Bhat, 2021).

Fluorination in Aqueous Media

The development of fluoroalkylation methods in aqueous media reflects the growing environmental consciousness in organic synthesis. Fluorine-containing functionalities are vital for pharmaceuticals, agrochemicals, and materials due to their unique influence on molecular properties. Recent explorations into environment-friendly fluoroalkylation reactions have opened new avenues for incorporating fluorinated groups into molecules under mild and green conditions (Song et al., 2018).

Bond Activation and Reaction Methodologies

In synthetic chemistry, the activation and transformation of compounds bearing trifluoromethyl groups are of significant interest. Methods for activating C-F bonds include Lewis acid, Bronsted superacids, and mediation by transition metals, offering pathways to new fluorinated building blocks and diverse non-fluorinated products (Shen et al., 2015).

Safety And Hazards


  • Hazard Statements : The compound is not currently associated with specific hazard statements.

  • Precautionary Measures : Handle with care, avoid inhalation, and use appropriate protective equipment.

  • MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS).


Future Directions

Future research should focus on:



  • Synthetic Routes : Develop efficient synthetic methods.

  • Biological Activity : Investigate potential applications in medicine or materials science.

  • Structure-Activity Relationships : Understand how its structure influences reactivity and properties.


properties

IUPAC Name

2,2,2-trifluoro-1-(oxolan-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXPOORZPYCHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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